molecular formula C10H7NaO4S B12657090 Sodium 3-hydroxynaphthalenesulphonate CAS No. 93804-66-1

Sodium 3-hydroxynaphthalenesulphonate

Cat. No.: B12657090
CAS No.: 93804-66-1
M. Wt: 246.22 g/mol
InChI Key: UETMGTJCOJBGDR-UHFFFAOYSA-M
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Description

Sodium 3-hydroxynaphthalenesulphonate is an organic compound with the molecular formula C₁₀H₇NaO₄S and a molecular weight of 246.21495 g/mol . This compound is a sodium salt derivative of 3-hydroxy-1-naphthalenesulfonic acid. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxynaphthalenesulphonate typically involves the sulfonation of 3-hydroxynaphthalene. This process can be carried out by reacting 3-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, concentration of reactants, and reaction time, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-hydroxynaphthalenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-hydroxynaphthalenesulphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 3-hydroxynaphthalenesulphonate involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The sulfonate group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

  • Sodium 2-hydroxynaphthalenesulphonate
  • Sodium 1-naphthalenesulphonate
  • Sodium 2-naphthalenesulphonate

Comparison: Sodium 3-hydroxynaphthalenesulphonate is unique due to the position of the hydroxyl group on the naphthalene ring, which influences its reactivity and solubility. Compared to its isomers, it exhibits distinct chemical behavior and applications .

Properties

CAS No.

93804-66-1

Molecular Formula

C10H7NaO4S

Molecular Weight

246.22 g/mol

IUPAC Name

sodium;3-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O4S.Na/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1

InChI Key

UETMGTJCOJBGDR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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